Lithium Aluminum Hydride Bis(tetrahydrofuran), CAS 123439-81-6, is a specific, stable complex of the powerful reducing agent Lithium Aluminum Hydride (LiAlH4) with two molecules of tetrahydrofuran (THF).[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] Unlike standard solutions prepared by dissolving solid LiAlH4 in THF, this product is a well-defined adduct, LiAlH4·2THF, often supplied as a solution in a non-ether solvent such as toluene.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGz1ptsEt7rLBrG5TmS9MSArRngzv3QOgdvEDaRfnnaFljXJMtgasKaLuYHoeYNhuaC8QOsV-2g_WISX0EABbB3TOedyr8CMKniMgq62JbVT3TYFoFl3okf7bU_JvN6ubcfHYJoDQXIZF2lG9q604KolFVQ01nud4e4HaGi6b7nDq0J)] This defined complexation alters the reagent's physical and chemical properties, offering distinct advantages in solubility, handling, and reaction performance compared to procuring and using solid LiAlH4 or its simple ethereal solutions.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkDWGngL7fXgA-6Gk7tIKOn3TCLfxOpw4yVk_b0VY8muGwn2robqrGtdixxrChN_UcsTUHDx2PUedtV_uBbvBA37RyXSBpi5hJc5BEV2hQH7FWy1bsBqifhFEPkyyYcdUMay57RCvnSTTl1UJtNk64Xdpwnk51YYF08Sq53BNE7ZpENfJylB0f3LAGsoZU2Xez)]
Substituting this defined bis(THF) complex with solid LiAlH4 or a generic LiAlH4/THF solution introduces significant process variables and safety risks. Solid LiAlH4 is a highly flammable, pyrophoric powder that requires specialized handling in an inert atmosphere to mitigate fire and explosion hazards, especially on scale.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] Generic solutions made in-house from solid LiAlH4 lack the defined stoichiometry of the bis(THF) adduct, which can lead to inconsistencies in reactivity and byproduct formation.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGz1ptsEt7rLBrG5TmS9MSArRngzv3QOgdvEDaRfnnaFljXJMtgasKaLuYHoeYNhuaC8QOsV-2g_WISX0EABbB3TOedyr8CMKniMgq62JbVT3TYFoFl3okf7bU_JvN6ubcfHYJoDQXIZF2lG9q604KolFVQ01nud4e4HaGi6b7nDq0J)] Furthermore, the unique solubility of the LiAlH4·2THF complex in aromatic solvents like toluene enables process conditions that are inaccessible with standard ethereal solutions, making it non-interchangeable for specific synthesis routes.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkDWGngL7fXgA-6Gk7tIKOn3TCLfxOpw4yVk_b0VY8muGwn2robqrGtdixxrChN_UcsTUHDx2PUedtV_uBbvBA37RyXSBpi5hJc5BEV2hQH7FWy1bsBqifhFEPkyyYcdUMay57RCvnSTTl1UJtNk64Xdpwnk51YYF08Sq53BNE7ZpENfJylB0f3LAGsoZU2Xez)]
Solid Lithium Aluminum Hydride is a highly flammable powder that can ignite spontaneously from friction, in moist air, or upon grinding, posing a significant handling risk.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] Its decomposition begins around 125-150 °C, a temperature easily reached on a flask's surface, and its reaction with water is violent and produces flammable hydrogen gas.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] The LiAlH4·2THF complex, supplied as a solution, eliminates the risks associated with airborne powder and the friction/impact sensitivity of the solid, representing a critical safety and handling upgrade for both laboratory and plant-scale operations.
| Evidence Dimension | Handling Hazard Profile |
| Target Compound Data | Supplied as a stabilized solution, mitigating dust, friction, and static ignition hazards. |
| Comparator Or Baseline | Solid LiAlH4: Highly flammable, pyrophoric powder; ignites from friction or moist air; requires inert atmosphere handling. |
| Quantified Difference | Qualitative but critical shift from a high-hazard solid to a manageable solution. |
| Conditions | Standard laboratory and pilot-plant material handling. |
This directly impacts the engineering controls, PPE requirements, and overall safety protocols required for a process, making the solution a superior choice for safer, more scalable operations.
The defined LiAlH4·2THF adduct exhibits solubility in aromatic hydrocarbons like benzene and toluene, a property not shared by uncomplexed LiAlH4.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] This allows the reagent to be supplied and used in toluene, avoiding the exclusive reliance on etheric solvents like THF or diethyl ether.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)] This expanded solvent scope is a key process differentiator, enabling reductions on substrates with poor solubility in ethers or in processes where toluene is the preferred solvent for throughput, safety, or downstream processing reasons.
| Evidence Dimension | Solubility in Aromatic Solvents |
| Target Compound Data | Soluble in benzene and toluene. |
| Comparator Or Baseline | Solid LiAlH4: Typically used in ether or THF; poor solubility in aromatic hydrocarbons. |
| Quantified Difference | Enables use in a different, industrially relevant class of solvents. |
| Conditions | Organic synthesis reaction medium. |
Procuring this complex allows chemists to perform reductions in toluene, which can improve process efficiency, simplify workups, and enhance compatibility with existing plant infrastructure.
In the context of process scale-up, the reduction of an amide to its corresponding amine was reported to proceed 'faster and cleaner' when using the LiAlH4·2THF complex in toluene compared to using a standard solution of LiAlH4 in THF.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] In a specific example reducing a complex ester to an alcohol, a reaction in THF alone required 5-8 hours at 40 °C, whereas using a toluene co-solvent with LiAlH4 in THF (mimicking the conditions of the complex) led to complete conversion in just 3 hours at 30 °C.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)]
| Evidence Dimension | Reaction Time & Purity |
| Target Compound Data | Reported as 'faster and cleaner' for amide reductions. |
| Comparator Or Baseline | Standard LiAlH4 in THF solution. |
| Quantified Difference | In a comparable system, reaction time was reduced from 5-8 hours to 3 hours with improved temperature control. |
| Conditions | Reduction of an ester (Methyl 4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazine-5-carboxylate) to an alcohol. |
For time-sensitive manufacturing processes, a reduction in reaction time and a cleaner impurity profile translate directly to increased throughput and reduced purification costs.
In the multi-kilogram synthesis of isoindoline compounds, the reduction of the corresponding phthalimides was successfully achieved using the LiAlH4·2THF complex.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] The use of this specific complex was highlighted as a key process improvement for the conversion step to the desired isoindoline with 'min. formation of isoindole', a common byproduct in such reductions.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] This demonstrates a selectivity advantage over less-defined LiAlH4 reagents, leading to a higher purity product stream.
| Evidence Dimension | Byproduct Formation |
| Target Compound Data | Minimal formation of isoindole byproduct. |
| Comparator Or Baseline | Implied comparison with other, less selective LiAlH4 reduction conditions. |
| Quantified Difference | Qualitative improvement described as 'minimal formation'. |
| Conditions | Reduction of substituted phthalimides to isoindolines on a multi-kilogram scale. |
Improved selectivity reduces the burden of downstream purification, increasing the overall yield and economic viability of a synthesis, which is critical for API manufacturing.
For multi-kilogram syntheses of active pharmaceutical ingredients (APIs) where amides or imides must be reduced cleanly and efficiently. The evidence for faster reaction times, cleaner conversions, and minimized byproduct formation makes this reagent the preferred choice over standard LiAlH4 to maximize throughput and simplify purification.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)]
In synthetic routes where substrates are more soluble in toluene than ethers, or where toluene is the mandated process solvent for operational reasons. The unique solubility of the bis(THF) complex enables these reductions, whereas standard LiAlH4 would be incompatible due to poor solubility.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGz1ptsEt7rLBrG5TmS9MSArRngzv3QOgdvEDaRfnnaFljXJMtgasKaLuYHoeYNhuaC8QOsV-2g_WISX0EABbB3TOedyr8CMKniMgq62JbVT3TYFoFl3okf7bU_JvN6ubcfHYJoDQXIZF2lG9q604KolFVQ01nud4e4HaGi6b7nDq0J)]
For organizations prioritizing process safety by designing-out the use of highly hazardous powdered reagents. Procuring this stabilized solution eliminates the significant risks associated with handling pyrophoric, dust-forming solid LiAlH4, simplifying engineering controls and improving operator safety.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkDWGngL7fXgA-6Gk7tIKOn3TCLfxOpw4yVk_b0VY8muGwn2robqrGtdixxrChN_UcsTUHDx2PUedtV_uBbvBA37RyXSBpi5hJc5BEV2hQH7FWy1bsBqifhFEPkyyYcdUMay57RCvnSTTl1UJtNk64Xdpwnk51YYF08Sq53BNE7ZpENfJylB0f3LAGsoZU2Xez)]
As a well-defined hydride source for the synthesis of complex metal hydrides or nanoparticles where the stoichiometry and nature of the coordinated solvent are critical. Its distinct properties compared to standard LiAlH4 make it a specific choice for reproducible synthesis of advanced materials.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcuHfQcPCRc4JZkHUrdprgAClJgqRBHFdeKYF1oFu8Vxicn_0sBkbDABs75euaXy99ZHqloEAcbjHy-dHDavEHpf2KkP19q9dRfdsXC7uqofJ03ywj_xG3oe4OItAq0Bc4haZ35eo59Ylbj30%3D)]